Acalabrutinib

Catalog No.
S002892
CAS No.
1420477-60-6
M.F
C26H23N7O2
M. Wt
465.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acalabrutinib

CAS Number

1420477-60-6

Product Name

Acalabrutinib

IUPAC Name

4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide

Molecular Formula

C26H23N7O2

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1

InChI Key

WDENQIQQYWYTPO-IBGZPJMESA-N

SMILES

Array

solubility

Freely soluble in water at pH values below 3 but is practically insoluble in water at pH values above 6

Synonyms

Acalabrutinib; 1420477-60-6; ACP-196; ACP196; ACP 196 Calquence; (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide

Canonical SMILES

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5

Isomeric SMILES

CC#CC(=O)N1CCC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5

The exact mass of the compound Acalabrutinib is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Acalabrutinib (CAS 1420477-60-6) is a second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK). It features a reactive butynamide group that forms a covalent bond with the Cys481 residue in the BTK active site. For procurement professionals and lead scientists, Acalabrutinib serves as a high-fidelity benchmark compound. Compared to first-generation BTK inhibitors, it offers a quantitatively distinct selectivity profile, minimizing off-target interactions with other TEC-family kinases and the epidermal growth factor receptor (EGFR). This makes it a critical material for precise in vitro signaling assays, immuno-oncology co-culture models, and formulation studies requiring strict target isolation without confounding off-target toxicities [1].

Generic substitution of Acalabrutinib with the first-generation benchmark, Ibrutinib, fundamentally alters assay specificity and in vivo model integrity. While both compounds covalently bind BTK at Cys481, Ibrutinib broadly inhibits multiple other kinases containing homologous cysteine residues, including EGFR, ITK, and TEC. Using Ibrutinib in complex cellular models confounds BTK-specific B-cell inhibition with ITK-mediated T-cell suppression and EGFR-linked epithelial toxicities. Furthermore, Acalabrutinib's distinct physicochemical properties—specifically its pH-dependent solubility—require specialized formulation strategies (such as maleate salt conversion) that cannot be modeled using Ibrutinib or Zanubrutinib. Selecting Acalabrutinib is therefore necessary when absolute pathway isolation and specific pharmacokinetic profiling are required [1].

Quantification of EGFR Selectivity

Acalabrutinib demonstrates measurable selectivity against the Epidermal Growth Factor Receptor (EGFR) compared to Ibrutinib. In biochemical kinase assays, Acalabrutinib exhibits an IC50 greater than 1000 nM for EGFR, whereas Ibrutinib inhibits EGFR with an IC50 of approximately 5.3 to 10 nM. This >100-fold difference ensures that Acalabrutinib avoids the epithelial toxicities associated with first-generation inhibitors [1].

Evidence DimensionEGFR Inhibition (IC50)
Target Compound DataAcalabrutinib: >1000 nM
Comparator Or BaselineIbrutinib: <10 nM
Quantified Difference>100-fold higher selectivity for Acalabrutinib
ConditionsIn vitro biochemical kinase inhibition assay

Crucial for researchers conducting co-culture or epithelial-inclusive assays where off-target EGFR inhibition would confound BTK-specific signaling data.

Differentiation in ITK Kinase Selectivity

Unlike Ibrutinib, which irreversibly inhibits Interleukin-2-inducible T-cell kinase (ITK) with an IC50 of 10.7 nM, Acalabrutinib shows no significant inhibition of ITK (IC50 > 1000 nM). This lack of ITK cross-reactivity prevents the unintended suppression of T-cell receptor (TCR)-mediated activation and interleukin-2 expression, which is disrupted by Ibrutinib [1].

Evidence DimensionITK Inhibition (IC50)
Target Compound DataAcalabrutinib: >1000 nM
Comparator Or BaselineIbrutinib: 10.7 nM
Quantified Difference>100-fold reduction in ITK inhibition
ConditionsBiochemical kinase assay and TCR-mediated Jurkat T-cell activation models

Essential for immuno-oncology procurement, as Acalabrutinib allows the study of BTK inhibition in B-cells without suppressing the adjacent T-cell immune response.

Salt-Form Dependent Bioavailability and pH Sensitivity

Acalabrutinib free base is a BCS Class II compound with highly pH-dependent solubility; co-administration with a proton-pump inhibitor (PPI) like omeprazole decreases its AUC by 43%. Procuring the Acalabrutinib maleate salt formulation provides pH-independent release. In comparative pharmacokinetic studies, the maleate tablet maintained an AUCinf of 694.1 ng·h/mL even in the presence of PPIs, overcoming the absorption bottleneck of the free base capsule[1].

Evidence DimensionPharmacokinetic Exposure (AUC) with Acid-Reducing Agents
Target Compound DataAcalabrutinib Maleate Tablet: Full exposure maintained (AUCinf ~694.1 ng·h/mL with PPI)
Comparator Or BaselineAcalabrutinib Free Base Capsule: 43% reduction in AUC with PPI
Quantified DifferenceComplete restoration of bioavailability using the maleate salt form
ConditionsIn vivo pharmacokinetic evaluation with co-administered proton-pump inhibitors

Directs formulation scientists and in vivo researchers to procure the maleate salt rather than the free base when designing oral dosing regimens that involve varying gastric pH.

High-Fidelity B-Cell Receptor (BCR) Signaling Assays

Because Acalabrutinib exhibits >100-fold higher selectivity for BTK over EGFR and ITK compared to Ibrutinib, it is an essential reagent for isolating BCR signaling pathways in complex cellular environments. It ensures that observed phenotypic changes are strictly BTK-mediated, avoiding the confounding off-target kinase suppression inherent to first-generation inhibitors [1].

Immuno-Oncology Co-Culture Models

In studies involving both B-cells and T-cells, Acalabrutinib is required over Ibrutinib to maintain T-cell viability and function. Its lack of ITK inhibition preserves T-cell receptor activation, making it a highly suitable BTK inhibitor for evaluating synergistic effects with T-cell-engaging therapies or checkpoint inhibitors [2].

Advanced Salt Formulation and Pharmacokinetic Modeling

Acalabrutinib serves as a benchmark for overcoming pH-dependent solubility in BCS Class II drugs. Procuring the maleate salt variant allows formulation scientists to model pH-independent drug release and bypass the 43% bioavailability drop seen with the free base when co-administered with acid-reducing agents [3].

Purity

99% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

465.19132300 Da

Monoisotopic Mass

465.19132300 Da

Heavy Atom Count

35

Appearance

Light Yellow Solid

Melting Point

>133°C (dec.)

UNII

I42748ELQW

Drug Indication

Acalabrutinib is currently indicated for the treatment of adult patients with Mantle Cell Lymphoma (MCL) who have received at least one prior therapy. It has also been recently approved for chronic lymphocytic leukemia and small lymphocytic lymphoma.
FDA Label
Calquence as monotherapy or in combination with obinutuzumab is indicated for the treatment of adult patients with previously untreated chronic lymphocytic leukaemia (CLL). Calquence as monotherapy is indicated for the treatment of adult patients with chronic lymphocytic leukaemia (CLL) who have received at least one prior therapy.
Treatment of mature B-cell neoplasms

Livertox Summary

Acalabrutinib is an oral inhibitor of Bruton’s tyrosine kinase that is used in the therapy of B cell malignancies including refractory mantle cell lymphoma and chronic lymphocytic leukemia. Acalabrutinib has been associated with mild-to-moderate serum enzyme elevations during therapy but has not been linked to instances of idiosyncratic acute liver injury, although it has been associated with cases of reactivation of hepatitis B which can be severe and even fatal.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors;
Antineoplastic Agents

Mechanism of Action

Mantle Cell Lymphoma (MCL) is a rare yet aggressive type of B-cell non-Hodgkin lymphoma (NHL) with poor prognosis. Subsequently, relapse is common in MCL patients and ultimately represents disease progression. Lymphoma occurs when immune system lymphocytes grow and multiply uncontrollably. Such cancerous lymphocytes may travel to many parts of the body, including the lymph nodes, spleen, bone marrow, blood, and other organs where they can multiply and form a mass(es) called a tumor. One of the main kinds of lymphocytes that can develop into cancerous lymphomas are the body's own B-lymphocytes (B-cells). Bruton Tyrosine Kinase (BTK) is a signalling molecule of the B-cell antigen receptor and cytokine receptor pathways. Such BTK signaling causes the activation of pathways necessary for B-cell proliferation, trafficking, chemotaxis, and adhesion. Acalabrutinib is a small molecule inhibitor of BTK. Both acalabrutinib and its active metabolite, ACP-5862, act to form a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to inhibition of BTK enzymatic activity. As a result, acalabrutinib inhibits BTK-mediated activation of downstream signaling proteins CD86 and CD69, which ultimately inhibits malignant B-cell proliferation and survival Whereas ibrutinib is typically recognized as the first-in-class BTK inhibitor, acalabrutinib is considered a second generation BTK inhibitor primarily because it demonstrates highter selectivity and inhibition of the targeted activity of BTK while having a much greater IC50 or otherwise virtually no inhibition on the kinase activities of ITK, EGFR, ERBB2, ERBB4, JAK3, BLK, FGR, FYN, HCK, LCK, LYN, SRC, and YES1. In effect, acalabrutinib was rationally designed to be more potent and selective than ibrutinib, all the while demonstrating fewer adverse effects - in theory - because of the drug's minimized off target effects.

Absorption Distribution and Excretion

The geometric mean absolute bioavailability of acalabrutinib is 25% with a median time to peak plasma concentrations (Tmax) of 0.75 hours.
After administration of a single 100 mg radiolabelled acalabrutinib dose in healthy subjects, 84% of the dose was recovered in the feces and 12% of the dose was recovered in the urine. An irradiated dose of acalabrutinib was 34.7% recovered as the metabolite ACP-5862; 8.6% was recovered as unchanged acalabrutinub; 10.8 was recovered as a mixture of the M7, M8, M9, M10, and M11 metabolites; 5.9% was the M25 metabolite; 2.5% was recovered as the M3 metabolite.
The mean steady-state volume of distribution is approximately 34 L.
Acalabrutinib's mean apparent oral clearance (CL/F) is observed to be 159 L/hr with similar PK between patients and healthy subjects, based on population PK analysis.

Metabolism Metabolites

Acalabrutinib is mainly metabolized by CYP3A enzymes. ACP-5862 is identified to be the major active metabolite in plasma with a geometric mean exposure (AUC) that is about 2-3 times greater than the exposure of acalabrutinib. ACP-5862 is about 50% less potent than acalabrutinib in regards to the inhibition of BTK.

Wikipedia

Acalabrutinib

Biological Half Life

After administering a single oral dose of 100 mg acalabrutinib, the median terminal elimination half-life of the drug was found to be 0.9 (with a range of 0.6 to 2.8) hours. The half-life of the active metabolite, ACP-5862, is about 6.9 hours.

Use Classification

Human drugs -> Antineoplastic agents, protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

"Acalabrutinib (Calquence) Use During Pregnancy". Drugs.com. 23 October 2019. Retrieved 28 March 2020.

"Summary Basis of Decision (SBD) for Calquence". Health Canada. 23 October 2014. Retrieved 29 May 2022.

"Calquence- acalabrutinib capsule, gelatin coated". DailyMed. 22 November 2019. Retrieved 11 November 2020.

"Calquence EPAR". European Medicines Agency. 20 July 2020. Retrieved 11 November 2020. Text was copied from this source which is © European Medicines Agency. Reproduction is authorized provided the source is acknowledged.

"Acalabrutinib Monograph for Professionals". Drugs.com. Retrieved 16 March 2019.

"FDA approves new treatment for adults with mantle cell lymphoma". U.S. Food and Drug Administration (FDA) (Press release). 31 October 2017. Retrieved 28 March 2020.

Byrd JC, Harrington B, O'Brien S, Jones JA, Schuh A, Devereux S, et al. (January 2016). "Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia". The New England Journal of Medicine. 374 (4): 323–32. doi:10.1056/NEJMoa1509981. PMC 4862586. PMID 26641137.

Wu J, Zhang M, Liu D (March 2016). "Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor". Journal of Hematology & Oncology. 9: 21. doi:10.1186/s13045-016-0250-9. PMC 4784459. PMID 26957112.

"Acalabrutinib Orphan Drug Designation and Approval". U.S. Food and Drug Administration (FDA). Retrieved 15 April 2020.

"Acalabrutinib Orphan Drug Designation and Approval". U.S. Food and Drug Administration (FDA). Retrieved 15 April 2020.

"EU/3/16/1624". European Medicines Agency (EMA). 2 May 2016. Retrieved 15 April 2020.

"EU/3/16/1625". European Medicines Agency (EMA). 4 May 2016. Retrieved 15 April 2020.

"EU/3/16/1626". European Medicines Agency (EMA). 4 May 2016. Retrieved 15 April 2020.

"azn201602256k.htm". www.sec.gov. Retrieved 2016-11-21.

House DW (2016-02-25). "AstraZeneca and Acerta Pharma's acalabrutinib tagged an Orphan Drug in Europe for three indications". Seeking Alpha. Retrieved 2016-11-21.

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Walker I, Roland D (2015-12-17). "AstraZeneca to Buy Stake in Acerta Pharma". Wall Street Journal. ISSN 0099-9660. Retrieved 2016-11-19.

World Health Organization (2016). "International nonproprietary names for pharmaceutical substances (INN): recommended INN: list 75". WHO Drug Information. 30 (1): 94. hdl:10665/331046.

"Acalabrutinib" (PDF). 27 January 2016.

Wu J, Zhang M, Liu D (March 2016). "Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor". Journal of Hematology & Oncology. 9 (1): 21. doi:10.1186/s13045-016-0250-9. PMC 4784459. PMID 26957112.

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